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Compound of Interest

Compound Name: Tecoflex

Cat. No.: B1226596

This technical support center is designed for researchers, scientists, and drug development
professionals to provide guidance on minimizing mold shrinkage in injection molded parts
made from Tecoflex® thermoplastic polyurethanes (TPUS).

Troubleshooting Guide

This guide addresses common issues encountered during the injection molding of Tecoflex®
parts that can lead to excessive or inconsistent shrinkage.

Question: Why is my Tecoflex® part shrinking more than expected?

Answer: Excessive shrinkage in Tecoflex® parts can be attributed to several factors, often
related to material handling, processing parameters, and mold design. Here are the primary
causes and troubleshooting steps:

o Improper Material Drying: Tecoflex® TPUs are hygroscopic, meaning they readily absorb
moisture from the atmosphere. Processing undried or improperly dried material can lead to a
loss of molecular weight in the machine barrel, resulting in brittleness and altered shrinkage
characteristics.

o Solution: Dry the Tecoflex® pellets according to the manufacturer's recommendations. A
common guideline is to dry the material for at least two hours at 65.5°C (150°F) or
overnight at 54.4°C (130°F) in a dehumidifying dryer.[1][2] The maximum recommended
moisture level is 0.05%.[1][2][3]
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e High Melt Temperature: A higher melt temperature causes the polymer chains to expand
more, leading to greater contraction upon cooling and thus, increased shrinkage.[4]

o Solution: Lower the melt temperature within the recommended processing window for the
specific Tecoflex® grade. Be cautious not to lower it too much, as this could lead to other
defects like incomplete mold filling.[5]

e Low Injection and Packing Pressure: Insufficient pressure during injection and packing
phases prevents enough material from being forced into the mold cavity to compensate for
natural shrinkage as the part cools.[6][7]

o Solution: Increase the injection and packing (holding) pressure. A longer holding time can
also help to reduce shrinkage.[6][8]

 Inconsistent Wall Thickness: Thicker sections of a part cool more slowly than thinner
sections, leading to differential shrinkage and potential warpage.[6][7][8][9]

o Solution: If possible, design the part with a uniform wall thickness. If thick sections are
unavoidable, consider coring them out or using ribs to reduce mass while maintaining
structural integrity.[6][10]

Question: My Tecoflex® parts are warping. What is the cause and how can | fix it?

Answer: Warpage is a common consequence of non-uniform shrinkage. The primary causes
are related to uneven cooling and variations in material properties.

e Uneven Mold Cooling: If one side of the mold is significantly hotter than the other, the part
will cool and shrink at different rates, causing it to warp.[5][6]

o Solution: Ensure your mold has evenly distributed cooling channels to regulate the thermal
gradient.[5][6] Using a mold temperature controller can help maintain a consistent
temperature.[5] A hotter mold, in general, can reduce overall shrinkage as it allows the
material to pack better before solidifying.[4]

« Differential Shrinkage Due to Part Geometry: As mentioned previously, variations in wall
thickness are a major contributor to warpage.[7]
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o Solution: Optimize the part design for uniform wall thickness. Gradual transitions between
different thicknesses can also help mitigate this issue.[7]

Frequently Asked Questions (FAQSs)

Q1: What is the typical mold shrinkage range for Tecoflex® TPUs?

Al: The mold shrinkage for Tecoflex® TPUs varies depending on the specific grade
(hardness) and the wall thickness of the part. Generally, harder TPUs exhibit lower shrinkage.
For many common Tecoflex® grades, the mold shrinkage is in the range of 0.004 to 0.012 in/in
(or 0.4% to 1.2%).[1][2]

Q2: How does the hardness of the Tecoflex® grade affect shrinkage?

A2: Softer grades of TPU tend to have higher shrinkage rates compared to harder grades.[8][9]
This is because the polymer chains in softer grades are less crystalline and have more freedom
to contract during cooling.

Q3: Can the gate location and size impact shrinkage?

A3: Yes, the gate location and size are critical. A central gate location generally provides more
uniform flow and packing, which helps to minimize shrinkage variations.[6] The gate should be
large enough to allow for adequate packing pressure to be transmitted into the cavity before it
freezes off.

Q4: Is there a recommended processing temperature profile for Tecoflex®?

A4: Yes, recommended starting temperature profiles are available in the technical datasheets
for various Tecoflex® grades. These profiles provide temperature settings for different zones of
the injection molding machine. It is important to use these as a starting point and optimize
based on the specific part geometry and machine characteristics.

Q5: What is post-molding shrinkage and should | be concerned about it?

A5: Post-molding shrinkage, also known as post-shrinkage, is a small amount of shrinkage that
occurs after the part has been ejected from the mold and as it continues to cool and stabilize.
[5][8] For high-precision applications, this can be a concern. Annealing the parts (placing them
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in an oven at a controlled temperature for a specific time) can help to relieve internal stresses
and stabilize the dimensions more quickly.[11]

Data Presentation

Table 1: Mold Shrinkage of Common Tecoflex® Grades

Tecoflex® Grade Shore Hardness Mold Shrinkage (in/in)
EG-80A T2A 0.008 - 0.012
EG-85A T7A 0.008 - 0.012
EG-93A 87A 0.006 - 0.010
EG-100A 94A 0.006 - 0.010
EG-60D 60D 0.004 - 0.008
EG-65D 65D 0.004 - 0.008
EG-68D 68D 0.004 - 0.008
EG-72D 72D 0.004 - 0.006

Data sourced from Lubrizol Tecoflex® TPU datasheets.[1]

Table 2: Recommended Starting Injection Molding Temperatures for Tecoflex® Clear Grades
(°C/°F)
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EG-
Zone EG-85A EG-93A EG-60D EG-65D EG-68D EG-72D
100A
R 154.4/ 162.7/ 162.7 / 162.7/ 182.2/ 190.5/ 190.5/
ear
310 325 325 325 360 375 375
Eront 162.7 / 162.7 / 162.7 / 176.6 / 190.5/ 198.8/ 204.4 1/
ron
325 325 325 350 375 390 400
Nozzl 168.3/ 168.3/ 168.3/ 182.2/ 193.3/ 204.4/ 204.4 1/
ozzie
335 335 335 360 380 400 400
Melt <193.3/ <193.3/ <196.1/ <210/ <210/ <221.1/ <221.1/
e
<380 <380 <385 <410 <410 <430 <430
Mold 44-26.6/ 4.4-26.6/ 10-37.7/ 10-43.3/ 10-48.8/ 10-48.8/ 10-48.8/
(0]

40-80 40-80 50-100 50-110 50-120 50-120 50-120

Data sourced from Lubrizol Tecoflex® TPU datasheets.[1]
Experimental Protocols

Protocol 1: Material Drying Verification

e Objective: To ensure Tecoflex® pellets are properly dried before processing.
o Equipment: Dehumidifying dryer, moisture analyzer.

e Procedure:

1. Set the dehumidifying dryer to the recommended temperature for the specific Tecoflex®
grade (e.g., 65.5°C / 150°F).

2. Place a sample of the Tecoflex® pellets in the dryer for the recommended duration (e.g.,
2-4 hours).

3. After the drying cycle, take a small sample of the pellets and immediately measure the
moisture content using a moisture analyzer.
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4. The moisture content should be below 0.05%.
5. If the moisture content is still high, increase the drying time and re-measure.
Protocol 2: Determining Optimal Packing Pressure and Time

» Objective: To find the ideal packing pressure and time to minimize shrinkage for a specific

part geometry.
o Equipment: Injection molding machine, calipers or other dimensional measurement tools.
e Procedure:
1. Start with the recommended processing parameters for the Tecoflex® grade.
2. Mold a set of parts at a low packing pressure and short packing time.
3. Measure the critical dimensions of the parts after they have cooled to room temperature.

4. Incrementally increase the packing pressure and mold another set of parts. Measure their
dimensions.

5. Continue increasing the packing pressure until the part dimensions no longer change
significantly or molding defects (like flash) appear.

6. Once the optimal packing pressure is determined, repeat the process by incrementally
increasing the packing time to find the point at which the part dimensions stabilize.

Visualizations
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Click to download full resolution via product page

Caption: Troubleshooting workflow for excessive shrinkage.
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Caption: Experimental workflow for optimizing packing parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Technical Support Center: Minimizing Mold Shrankage
in Tecoflex® Injection Molded Parts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1226596#minimizing-mold-shrinkage-in-injection-
molded-tecoflex-parts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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